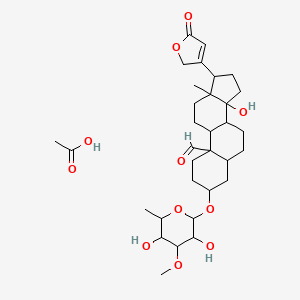
Acetylperuvoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylperuvoside is a cardiac glycoside derived from the plant Cascabela thevetioides. It is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is a derivative of peruvoside, which is also a well-known cardiac glycoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylperuvoside typically involves the acetylation of peruvoside. Peruvoside can be extracted from the seeds of Cascabela thevetioides through a series of steps including fermentation, extraction, and chromatography . The acetylation process involves reacting peruvoside with acetic anhydride in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The seeds of Cascabela thevetioides are fermented to release glycosides, which are then extracted and purified using chromatography. The purified peruvoside is then acetylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Acetylperuvoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Acetylperuvoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of cardiac glycosides.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects in treating heart conditions and other diseases.
Industry: It is used in the pharmaceutical industry for the development of new cardiac drugs
Mechanism of Action
Acetylperuvoside exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure .
Comparison with Similar Compounds
Acetylperuvoside is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique properties that make it distinct:
Digoxin: Like this compound, digoxin inhibits the sodium-potassium ATPase enzyme, but it has a different chemical structure and pharmacokinetic profile.
Digitoxin: Digitoxin also inhibits the sodium-potassium ATPase enzyme, but it has a longer half-life compared to this compound.
Similar compounds include:
- Peruvoside
- Thevetin A
- Thevetin B
- Acetylthevetin A
- Acetylthevetin B
- Acetylthevetin C .
This compound’s unique acetyl group distinguishes it from other cardiac glycosides, potentially offering different pharmacological properties and therapeutic benefits.
Properties
CAS No. |
117742-04-8 |
|---|---|
Molecular Formula |
C32H48O11 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
acetic acid;3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9.C2H4O2/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17;1-2(3)4/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3;1H3,(H,3,4) |
InChI Key |
AEUATSCGBUXTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















